molecular formula Mo B083593 Molybdenum-92 CAS No. 14191-67-4

Molybdenum-92

Cat. No. B083593
CAS RN: 14191-67-4
M. Wt: 91.906807 g/mol
InChI Key: ZOKXTWBITQBERF-AHCXROLUSA-N
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Patent
US04294999

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[CH3:3].O=O.[C:7]([OH:11])([CH3:10])([CH3:9])[CH3:8].CC(C)=[O:14]>[Mo].CO.O>[CH3:1][CH:2]([CH3:4])[CH3:3].[C:7]([O:11][OH:14])([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mo]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
280 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oxidation zone is in a pressurized reactor
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
is injected into the liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
is injected into the liquid reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
C(C)(C)(C)OO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04294999

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[CH3:3].O=O.[C:7]([OH:11])([CH3:10])([CH3:9])[CH3:8].CC(C)=[O:14]>[Mo].CO.O>[CH3:1][CH:2]([CH3:4])[CH3:3].[C:7]([O:11][OH:14])([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mo]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
280 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oxidation zone is in a pressurized reactor
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
is injected into the liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
is injected into the liquid reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
C(C)(C)(C)OO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.